molecular formula C17H11N3O2S B5295699 2-(1,3-benzothiazol-2-yl)-3-(2-methyl-5-nitrophenyl)acrylonitrile

2-(1,3-benzothiazol-2-yl)-3-(2-methyl-5-nitrophenyl)acrylonitrile

Cat. No. B5295699
M. Wt: 321.4 g/mol
InChI Key: LGPMBPUHHTZYGR-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzothiazol-2-yl)-3-(2-methyl-5-nitrophenyl)acrylonitrile is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-3-(2-methyl-5-nitrophenyl)acrylonitrile involves the inhibition of specific enzymes and proteins that are involved in various biochemical pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,3-benzothiazol-2-yl)-3-(2-methyl-5-nitrophenyl)acrylonitrile are varied and complex. This compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have anti-microbial effects by inhibiting the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1,3-benzothiazol-2-yl)-3-(2-methyl-5-nitrophenyl)acrylonitrile in lab experiments is its versatility. This compound has been shown to have a wide range of biochemical and physiological effects, making it useful for studying various biological pathways. However, one limitation of using this compound is its potential toxicity. It is important to use this compound in appropriate concentrations and to take necessary safety precautions when handling it.

Future Directions

There are many future directions for the study of 2-(1,3-benzothiazol-2-yl)-3-(2-methyl-5-nitrophenyl)acrylonitrile. One potential direction is the development of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is the study of this compound's effects on the immune system, as it has been shown to have anti-inflammatory effects. Additionally, further studies could be done to explore the potential use of this compound in the treatment of cancer and infectious diseases.

Synthesis Methods

The synthesis of 2-(1,3-benzothiazol-2-yl)-3-(2-methyl-5-nitrophenyl)acrylonitrile involves the reaction of 2-aminobenzothiazole with 2-methyl-5-nitrobenzaldehyde in the presence of acetonitrile and potassium carbonate. This reaction yields the desired product, which can be purified using column chromatography.

Scientific Research Applications

2-(1,3-benzothiazol-2-yl)-3-(2-methyl-5-nitrophenyl)acrylonitrile has been studied extensively for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-(2-methyl-5-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2S/c1-11-6-7-14(20(21)22)9-12(11)8-13(10-18)17-19-15-4-2-3-5-16(15)23-17/h2-9H,1H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPMBPUHHTZYGR-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C=C(C#N)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])/C=C(/C#N)\C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-(2-methyl-5-nitrophenyl)prop-2-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.